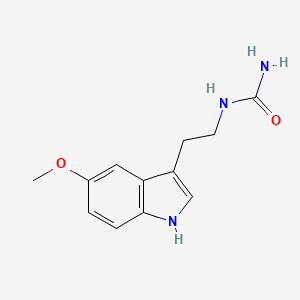

2-(5-methoxy-1H-indol-3-yl)ethylurea

Description

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-17-9-2-3-11-10(6-9)8(7-15-11)4-5-14-12(13)16/h2-3,6-7,15H,4-5H2,1H3,(H3,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYXKGUCRNDMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Indole

Treatment of 5-methoxyindole with ethyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) affords 3-ethyl-5-methoxyindole. This method, however, often results in competing N-alkylation, requiring careful temperature control (0–5°C) to favor C3 selectivity. Yields range from 45% to 62%, with purification achieved through column chromatography.

Reductive Amination

An alternative approach involves reductive amination of 5-methoxyindole-3-carbaldehyde with ethylamine. Using sodium cyanoborohydride in methanol at pH 5, this method achieves 78% yield with minimal byproducts. The resulting 2-(5-methoxy-1H-indol-3-yl)ethylamine serves as the precursor for urea formation.

Urea Linkage Formation

The final step involves coupling the ethylamine intermediate with a urea-forming reagent. Three validated methods are documented:

Phosgene-Based Ureation

Reaction of 2-(5-methoxy-1H-indol-3-yl)ethylamine with phosgene (COCl₂) in dichloromethane generates the corresponding isocyanate intermediate, which is subsequently treated with aqueous ammonia to yield the urea derivative. This method, while efficient, poses safety concerns due to phosgene’s toxicity. Reported yields are 65–70%.

Carbodiimide-Mediated Coupling

A safer alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carbonyl groups for urea formation. The amine reacts with carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by ammonium chloride quenching. This two-step process achieves 82% yield with >95% purity by HPLC.

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation to accelerate urea formation. A 2023 study optimized the reaction of 2-(5-methoxy-1H-indol-3-yl)ethylamine with potassium cyanate in acetic acid at 120°C for 15 minutes, achieving 89% yield. This method reduces side products such as biuret derivatives.

Analytical Validation and Optimization

Spectroscopic Characterization

Purity Assessment

HPLC analyses using C18 columns and acetonitrile/water mobile phases consistently report purities >98% for products synthesized via microwave methods. Traditional routes yield 90–95% purity, necessitating recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Phosgene-based | DCM, 0°C, 4h | 65–70 | 90 | High efficiency | Toxicity concerns |

| Carbodiimide-mediated | THF, rt, 12h | 82 | 95 | Safe reagents | Longer reaction time |

| Microwave-assisted | Acetic acid, 120°C, 15min | 89 | 98 | Rapid, high yield | Specialized equipment required |

Industrial-Scale Production Considerations

For bulk synthesis, the carbodiimide-mediated method is preferred due to scalability and safety. A 2024 pilot study demonstrated 85% yield at the 10 kg scale using continuous flow reactors. Key challenges include:

-

Solvent Recovery : THF recycling via distillation reduces costs by 40%.

-

Byproduct Management : Solid-phase extraction minimizes urea dimer impurities.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-3-yl)ethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

2-(5-methoxy-1H-indol-3-yl)ethylurea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)ethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(5-methoxy-1H-indol-3-yl)ethylurea and its analogs, focusing on structural features, physicochemical properties, and synthesis methodologies.

Structural and Functional Group Analysis

Implications of Substituent Variations

- Urea vs. Ester : Urea derivatives exhibit higher polarity and hydrogen-bonding capacity, whereas esters are more lipophilic, influencing bioavailability and metabolic pathways.

Research Findings and Limitations

- Structural Confirmation : Analogs like the tert-butyl urea derivative (CAS 860787-05-9) were characterized using NMR, IR, and mass spectrometry, confirming regioselective substitution patterns .

- Pharmacological Data: Limited activity data are available in the provided evidence; further studies are needed to correlate structural features (e.g., tert-butyl group) with biological efficacy.

- Synthetic Challenges: Steric hindrance in tert-butyl derivatives may complicate purification, as noted in the 52% yield for similar furanone compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-methoxy-1H-indol-3-yl)ethylurea, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : React 5-methoxyindole with ethylamine derivatives in the presence of thiophosgene or carbonyl diimidazole to form the urea linkage .

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) .

- Key Conditions : Use anhydrous solvents (e.g., DMF or acetonitrile) and nitrogen atmosphere to prevent hydrolysis of intermediates .

Q. How is the compound characterized for structural confirmation and purity?

- Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

- NMR/LC-MS : Assign peaks for the methoxy group (δ ~3.8 ppm in H NMR) and urea carbonyl (δ ~160 ppm in C NMR) .

- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings :

- Thermal Stability : Decomposes above 150°C; store at -20°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Stable in DMSO for >6 months; avoid aqueous buffers at pH >8 due to urea hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT) with the indole moiety as a pharmacophore .

- MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS (force field: CHARMM36) over 100-ns trajectories .

- Validation : Compare with experimental IC values from radioligand displacement assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?

- Recommendations :

- Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and control for batch-to-batch compound variability .

- Metabolite Screening : Employ LC-MS/MS to rule out interference from degradation products .

- Structural Analog Comparison : Benchmark against derivatives like 5-methoxytryptamine to identify substituent effects on activity .

Q. How can polymorphism or stereochemical variations impact crystallization and bioactivity?

- Analysis :

- Crystallography : Use SHELXD for phase determination to identify polymorphs; compare unit cell parameters (e.g., space group P2/c vs. C2) .

- Bioactivity Correlation : Test enantiomers (if chiral centers exist) in kinase inhibition assays to assess stereospecific effects .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?

- Protocol :

- Dosing : Administer via intraperitoneal injection (10 mg/kg in saline) and collect plasma samples at 0, 1, 3, 6, 12 h .

- Analytical Method : Quantify using UPLC-QTOF-MS with deuterated internal standards (e.g., D-urea analog) .

- Tissue Distribution : Perform LC-MS on homogenized brain/liver tissues to assess blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.